2-(2-Pyridyl)benzimidazole

Catalog No.
S574943
CAS No.
1137-68-4
M.F
C12H9N3
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Pyridyl)benzimidazole

CAS Number

1137-68-4

Product Name

2-(2-Pyridyl)benzimidazole

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)

InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3

Synonyms

2-pyridin-2-yl-1H-benzoimidazole

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3

Chelating Fluorescent Ligand:

One notable application of 2-(2-Pyridyl)benzimidazole is its use as a chelating fluorescent ligand in the synthesis of metal complexes. These complexes exhibit interesting photophysical properties, making them valuable for various applications. For instance, research has shown its effectiveness in forming a cobalt(II) complex that functions as an efficient fluorescent probe for the trace-level detection of aspartic and glutamic acids in aqueous solutions. [] This application highlights the potential of 2-(2-Pyridyl)benzimidazole-based complexes in analytical chemistry.

2-(2-Pyridyl)benzimidazole is an organic compound characterized by the presence of both a benzimidazole and a pyridine moiety. Its chemical formula is C12H9N3C_{12}H_{9}N_{3}, and it has a molecular weight of 201.22 g/mol. The compound features a fused bicyclic structure that contributes to its unique chemical properties. It is known for its coordination chemistry, where it acts as a bidentate ligand, coordinating through the nitrogen atoms of both the pyridine and benzimidazole rings. This property enhances its utility in various applications, particularly in catalysis and complexation with metal ions .

The mechanism of action of 2-(2-Pyridyl)benzimidazole primarily revolves around its role as a ligand. The lone pairs on the nitrogen atoms donate electrons to the metal ion, forming a coordination complex. This complex formation can influence the photophysical properties of the molecule, making it potentially useful in fluorescent applications [, ].

  • Coordination Chemistry: It can form complexes with various metal ions, such as cobalt(II), nickel(II), and copper(II). These complexes often exhibit interesting catalytic properties .
  • Proton Transfer Reactions: The compound has been shown to undergo excited state proton transfer, which is crucial in understanding its photophysical behavior .
  • N-Arylation Reactions: It serves as an effective catalyst in N-arylation reactions, facilitating the coupling of indoles and other substrates .

Research indicates that 2-(2-Pyridyl)benzimidazole exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit bacterial growth, making it a candidate for further exploration in medicinal chemistry.
  • Anticancer Activity: Certain metal complexes of 2-(2-Pyridyl)benzimidazole have shown potential in anticancer studies, indicating their ability to interact with biological targets .

The synthesis of 2-(2-Pyridyl)benzimidazole can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of o-phenylenediamine with 2-pyridinecarboxaldehyde.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free aldol condensation techniques, which are more environmentally friendly .
  • Metal-Catalyzed Reactions: The compound can also be synthesized using metal-catalyzed approaches that enhance yield and selectivity .

The applications of 2-(2-Pyridyl)benzimidazole are diverse:

  • Catalysis: It is widely used as a ligand in catalysis, particularly in cross-coupling reactions and other organic transformations.
  • Fluorescent Probes: Its ability to form complexes with metals makes it suitable for use as a fluorescent probe in analytical chemistry .
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications .

Interaction studies have demonstrated that 2-(2-Pyridyl)benzimidazole can effectively coordinate with various metal ions, influencing their reactivity and stability. For instance:

  • Complex Formation: The formation of stable metal complexes has been studied extensively, revealing insights into their electronic properties and potential applications in catalysis and sensing .
  • Biological Interactions: Investigations into its interactions with biomolecules suggest possible pathways for drug development targeting specific diseases .

Several compounds share structural similarities with 2-(2-Pyridyl)benzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzimidazoleContains only the benzimidazole coreLacks the pyridine moiety
1-MethylbenzimidazoleMethyl group on the benzimidazole nitrogenLess versatile in coordination chemistry
2-(Pyridin-4-yl)benzimidazolePyridine at position 4 instead of position 2Different electronic properties due to position
1H-BenzimidazoleA simpler structure without pyridineLimited coordination ability compared to 2-(2-Pyridyl)benzimidazole

The unique combination of both pyridine and benzimidazole rings in 2-(2-Pyridyl)benzimidazole enhances its reactivity and versatility compared to these similar compounds. Its ability to coordinate with metals while retaining significant biological activity sets it apart as a valuable compound in both synthetic and medicinal chemistry contexts.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.079647300 g/mol

Monoisotopic Mass

195.079647300 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H302 (98.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1137-68-4

Wikipedia

2-(2-Pyridyl)benzimidazole

Dates

Modify: 2023-08-15

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